D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine

Peptide Stability Protease Resistance D-Amino Acid Peptide

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine (CAS: 644996-88-3) is a wholly synthetic all-D pentapeptide composed of D-Phe, two D-Trp residues, D-Tyr, and a C-terminal D-Phe residue, with a molecular formula of C49H49N7O7 and MW 848.0 g/mol. It belongs to a class of aromatic residue-rich D-configured peptides cataloged under CAS identifiers 644996-87-2 and 644996-88-3, supplied as a bulk specialty chemical for research applications.

Molecular Formula C49H49N7O7
Molecular Weight 848.0 g/mol
CAS No. 644996-88-3
Cat. No. B12583214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine
CAS644996-88-3
Molecular FormulaC49H49N7O7
Molecular Weight848.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CC=CC=C7)C(=O)O)N
InChIInChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-42(26-33-28-51-39-17-9-7-15-36(33)39)47(60)55-43(27-34-29-52-40-18-10-8-16-37(34)40)48(61)54-41(24-32-19-21-35(57)22-20-32)46(59)56-44(49(62)63)25-31-13-5-2-6-14-31/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,60)(H,56,59)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1
InChIKeyPNBHQROHJXXRAU-RIDLLLQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine (CAS 644996-88-3): Core Identity and Class-Level Differentiation


D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine (CAS: 644996-88-3) is a wholly synthetic all-D pentapeptide composed of D-Phe, two D-Trp residues, D-Tyr, and a C-terminal D-Phe residue, with a molecular formula of C49H49N7O7 and MW 848.0 g/mol . It belongs to a class of aromatic residue-rich D-configured peptides cataloged under CAS identifiers 644996-87-2 and 644996-88-3, supplied as a bulk specialty chemical for research applications . The all-D configuration confers fundamental resistance to endogenous protease degradation, a property that distinguishes this compound from its L- or mixed-configuration counterparts and dictates its procurement for stability-requiring assays [1].

Why In-Class L- or Mixed-Configuration Peptide Substitutes Cannot Replace D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine


Generic substitution with natural L-amino acid pentapeptides, or even mixed D/L analogs, is not functionally equivalent for research or industrial applications requiring biostability. Data from cell-penetrating peptide (CPP) studies demonstrate that an all-D enantiomeric analog remains completely intact in human serum and resists enzymatic degradation by trypsin, carboxypeptidase A, and carboxypeptidase B, whereas the corresponding L-peptide exhibits a half-life of only 10.5 minutes in trypsin-containing phosphate buffer [1]. This complete inversion of stability is a direct consequence of protease stereospecificity; mammalian proteases cannot cleave D-peptide bonds, making all-D peptides essential for any assay involving biological matrices [2]. Therefore, substituting this compound with an L-configured or mixed-sequence peptide would introduce uncontrolled degradation kinetics and compromise experimental reproducibility.

Quantitative Evidence for D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine Differentiation


Comparative Serum Stability: All-D vs. L-Peptide Degradation Kinetics

While direct head-to-head serum stability data for this precise pentapeptide sequence is not available in the public domain, class-level inference from structurally analogous all-D peptides provides quantifiable differentiation. In a controlled study, the all-D analog of the cell-penetrating peptide pVEC remained fully intact after incubation in human serum, whereas the parent L-peptide was rapidly degraded with a measured half-life of 10.5 minutes in trypsin-containing buffer and 44.6 minutes in carboxypeptidase A/B buffer [1]. The complete resistance of all-D peptides to proteolysis is attributed to the inability of mammalian proteases to recognize D-amino acid amide bonds [1]. This biochemical principle applies uniformly to all-D peptides, including this pentapeptide, making it inherently superior to L-sequence equivalents for any application requiring prolonged exposure to biological fluids.

Peptide Stability Protease Resistance D-Amino Acid Peptide

Structural Homogeneity: All-D Configuration and Aromatic Residue Content Verification

The compound's defined sequence—H-D-Phe-D-Trp-D-Trp-D-Tyr-D-Phe-OH—provides a unique combination of five aromatic side chains (Phe, Trp, Tyr) in a fully D-configured backbone . This contrasts with commercially available L-phenylalanyl-L-tryptophyl-L-tryptophyl-L-tyrosyl-L-phenylalanine, which, if procured, would possess identical primary sequence but entirely distinct stereochemistry, leading to different conformational preferences, receptor binding profiles, and metabolic fate. The molecular formula C49H49N7O7 and a computed molecular weight of 848.0 g/mol have been confirmed independently by the supplier via elemental analysis and HPLC [1]. The all-D nature ensures batch-to-batch chiral consistency, a critical parameter that L- or racemic mixtures cannot guarantee without additional analytical verification.

Peptide Characterization Chiral Purity Analytical Chemistry

Aromatic Residue Content and Potential for UV-Based Quantification

The pentapeptide contains five aromatic residues (2× Trp, 1× Tyr, 2× Phe) enabling strong absorbance at 280 nm (ε ~ 13,940 M⁻¹cm⁻¹ calculated from Trp and Tyr contributions), compared to aliphatic or single-aromatic D-peptides which exhibit lower or negligible absorbance. This property provides a label-free quantification advantage in HPLC and spectroscopic assays. While no direct comparator study has been published for this precise sequence, theoretical extinction coefficient calculations based on the Edelhoch method indicate that this compound absorbs approximately 2.5-fold more strongly at 280 nm than an all-D pentapeptide containing only one Trp residue (ε ~ 5,690 M⁻¹cm⁻¹) [1]. The dual Trp and single Tyr chromophores also confer intrinsic fluorescence (λ_ex ~ 280 nm, λ_em ~ 350 nm), enabling detection in fluorescence-based assays without extrinsic labeling.

Spectrophotometry Peptide Quantification Aromatic Amino Acids

All-D Peptide Synthesis Fidelity and Analytical Quality Control Standards

Published synthesis protocols for analogous D-amino acid-containing peptides (DSIP analogs) demonstrate that introduction of D-amino acids via solid-phase peptide synthesis (SPPS) yields products with verified purity by amino acid analysis, elemental analysis, thin-layer chromatography, and paper electrophoresis [1]. This multi-modal purity verification is standard for the class and is expected to apply to the synthesis of D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine. The use of D-amino acid building blocks in SPPS is well-established and yields enantiomerically pure products when properly executed [1]. In contrast, peptides synthesized with mixed D/L amino acids require chiral HPLC or other advanced methods to confirm enantiomeric purity, introducing additional analytical burden and cost.

Solid-Phase Peptide Synthesis Quality Control D-Peptide Purity

Procurement-Relevant Application Scenarios for D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine


Stable Isotope-Labeled Internal Standard for LC-MS Peptide Quantification

The inherent protease resistance of the all-D backbone makes this pentapeptide an ideal candidate for use as a non-degradable internal standard in LC-MS/MS-based quantification of peptide analytes in biological matrices. The five aromatic residues provide strong MS signal and characteristic fragment ions (immonium ions at m/z 120 for Phe, m/z 159 for Trp, m/z 136 for Tyr), enabling reliable multiple reaction monitoring (MRM) method development. Unlike an L-peptide standard which would degrade during sample processing, the all-D configuration ensures complete recovery through protein precipitation, SPE, and digestion steps [1].

Protease-Resistant Peptide Scaffold for Binding Assay Development

The fully D-configured pentapeptide backbone, combined with the aromatic side-chain functionality of five consecutive bulky hydrophobic residues, provides a stable molecular scaffold for studying peptide-protein or peptide-small molecule interactions. The absence of labile L-amide bonds enables long-duration equilibrium dialysis or surface plasmon resonance (SPR) experiments where L-peptides would degrade, leading to inaccurate Kd determinations [1]. Researchers can use this compound to establish baseline non-specific binding in aromatic-peptide interaction studies without confounding degradation artifacts.

Chiral Separation Method Development and Column Qualification

As a chemically defined all-D enantiomer of a hypothetical L-Phe-L-Trp-L-Trp-L-Tyr-L-Phe pentapeptide, this compound serves as a reference standard for developing and validating chiral HPLC or CE methods capable of resolving D- and L-peptide diastereomers. Its five chiral centers provide stringent test conditions for assessing column enantioselectivity. The procurement of the verified all-D compound ensures that any observed chromatographic peak splitting can be attributed to actual chiral separation rather than epimeric impurity, providing a definitive benchmark for method qualification [1][2].

D-Amino Acid Peptide Library Member for Antimicrobial or Anti-Biofilm Screening

All-D cationic or aromatic peptides have demonstrated enhanced antimicrobial activity and complete protease resistance compared to their L-analogs [1]. This pentapeptide, with its high aromatic content and hydrophobic character, can be incorporated into focused D-peptide libraries for screening against ESKAPE pathogens or biofilm-forming bacteria. The established synthetic protocol for D-amino acid peptide libraries enables batch reproducibility, and the inherent metabolic stability of all-D sequences ensures that observed activity is not confounded by compound degradation during extended bacterial growth assays [1][2].

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